Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

PROTAC linker Lipophilicity Ester aminolysis

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS 107859-98-3) is a para-substituted phenylpropanoate ester bearing a primary benzylic alcohol, classified as an alkyl/aryl-based PROTAC (Proteolysis Targeting Chimera) linker building block. With a molecular formula of C₁₂H₁₆O₃ and molecular weight of 208.25 g/mol, it presents a single hydrogen bond donor (the hydroxymethyl -OH), three hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 107859-98-3
Cat. No. B025741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(hydroxymethyl)phenyl)propanoate
CAS107859-98-3
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)CO
InChIInChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3
InChIKeyKAOHDELIEPQEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS 107859-98-3): PROTAC Linker Identity and Core Physicochemical Profile for Procurement


Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS 107859-98-3) is a para-substituted phenylpropanoate ester bearing a primary benzylic alcohol, classified as an alkyl/aryl-based PROTAC (Proteolysis Targeting Chimera) linker building block . With a molecular formula of C₁₂H₁₆O₃ and molecular weight of 208.25 g/mol, it presents a single hydrogen bond donor (the hydroxymethyl -OH), three hydrogen bond acceptors, and six rotatable bonds . The compound is typically supplied as a solid with purities ranging from 95% to ≥99% across multiple vendors, with batch-specific QC documentation (NMR, HPLC, GC) available [1].

Why In-Class Phenylpropanoate Analogs Cannot Simply Substitute for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in PROTAC Synthesis


PROTAC linker selection is critically dependent on three parameters: (i) the ester alkyl group determines hydrolytic stability and subsequent conjugation chemistry; (ii) the benzylic alcohol serves as the primary derivatization handle for E3 ligase ligand attachment, and its position relative to the ester dictates the spatial orientation of the final bifunctional degrader; and (iii) the overall lipophilicity (LogP) and topological polar surface area (TPSA) of the linker directly influence ternary complex formation, passive permeability, and pharmacokinetic profile of the assembled PROTAC molecule . Simply interchanging the ethyl ester for a methyl ester (CAS 283153-64-0) alters both the steric bulk during transesterification/amidation and the LogP contribution. Substituting with the free carboxylic acid (CAS 56703-34-5) introduces an additional acidic proton that requires orthogonal protection strategies. Using regioisomeric linkers such as ethyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 118618-33-0) changes the spatial distance between the two functional handles, which can profoundly affect degradation efficiency as demonstrated in systematic PROTAC linker SAR studies [1].

Head-to-Head Comparator Evidence: Quantitative Differentiation of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate for Informed Procurement


Ethyl vs. Methyl Ester: Impact on Lipophilicity (LogP) and Amidation Reactivity in PROTAC Assembly

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate exhibits a consensus LogP of approximately 2.04 (iLOGP 2.18, XLOGP3 1.84) , making it approximately 0.5–0.7 log units more lipophilic than its methyl ester analog methyl 3-(4-(hydroxymethyl)phenyl)propanoate (estimated XLOGP3 ~1.3, given the loss of one methylene unit and published fragment constants). This increased lipophilicity of the ethyl ester can contribute to enhanced passive membrane permeability of the final PROTAC conjugate, while the reduced electrophilicity of the ethyl ester (versus methyl ester) provides greater selectivity during stepwise amidation with amine-functionalized E3 ligase ligands, minimizing unwanted transesterification side reactions [1].

PROTAC linker Lipophilicity Ester aminolysis

Benzylic Alcohol vs. Carboxylic Acid: Orthogonal Protection Strategy and Synthetic Efficiency in PROTAC Conjugation

The free carboxylic acid analog 3-(4-(hydroxymethyl)phenyl)propanoic acid (CAS 56703-34-5) presents two acidic protons (carboxylic acid pKa ~4.8 and benzylic alcohol pKa ~15), complicating selective protection/deprotection strategies during PROTAC assembly. In contrast, Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate provides an inherently protected ester that can be selectively hydrolyzed or directly aminolyzed after the benzylic alcohol has been derivatized, reducing the number of protection/deprotection steps by at least one [1]. The carboxylic acid analog has a molecular weight of 180.20 g/mol, an XLogP3 of 1.0, and two hydrogen bond donors, resulting in a TPSA of 57.5 Ų [2]; the target compound has only one H-bond donor and TPSA of 46.53 Ų , facilitating easier extraction and chromatographic purification of intermediates.

PROTAC linker Orthogonal protection Conjugation chemistry

Regioisomeric Linker Comparison: para-Substituted Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate vs. Ethyl 2-(4-(hydroxymethyl)phenyl)acetate

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate provides a three-carbon spacer (propanoate) between the phenyl ring and the ester carbonyl, whereas its regioisomer ethyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 118618-33-0) provides only a two-carbon spacer (acetate). This one-methylene difference translates to an extended reach of approximately 1.2–1.5 Å for the terminal ester group relative to the benzylic alcohol attachment point. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency; systematic studies have shown that even single-atom changes in linker length can shift degradation DC₅₀ values by >10-fold and alter the degradation maximum (Dmax) by 30–80% depending on the target protein–E3 ligase pair [1].

PROTAC linker Linker length Spatial orientation

PROTAC Linker Classification: Alkyl/Aryl Linker vs. PEG-Based Linkers—Physicochemical Trade-offs for Permeability

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is classified as an alkyl/ether-based PROTAC linker , distinct from the more polar polyethylene glycol (PEG)-based linkers. With a calculated TPSA of 46.53 Ų and consensus LogP of 2.04 , this compound occupies a favorable physicochemical space for passive membrane permeability. In a systematic study of nine VHL-recruiting PROTACs, linkers with lower TPSA and higher LogP—characteristics of alkyl/aryl linkers—demonstrated significantly higher passive permeability in PAMPA assays compared to PEG-based linkers of equivalent length, which typically have TPSA values exceeding 70 Ų and LogP values below 1 [1].

PROTAC linker Alkyl linker Cell permeability PEG linker

Commercial Availability and Purity Range: QC Documentation Support for cGMP-Adjacent Research

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is stocked by multiple international vendors with documented purity grades spanning 95% (Bidepharm), 97% (Fluorochem, Aromsyn), and 99% (Yanxi/Molbase) [1]. Bidepharm provides batch-specific QC certificates including NMR, HPLC, and GC data , which is essential for reproducibility in PROTAC SAR campaigns. In comparison, the methyl ester analog (CAS 283153-64-0) is listed at 98% purity from Bidepharm but has fewer listed stock points, and the carboxylic acid analog (CAS 56703-34-5) is primarily available from smaller specialty suppliers

PROTAC linker Commercial sourcing Purity Batch QC

Optimal Application Scenarios for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Alkyl/Aryl Linkers with Favorable Passive Permeability

When designing a PROTAC library targeting intracellular proteins where passive membrane permeability is a critical parameter, Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate serves as an optimal alkyl/aryl linker scaffold. Its TPSA of 46.53 Ų and consensus LogP of 2.04 place it in a physicochemical range associated with significantly higher PAMPA permeability compared to PEG-based linkers (TPSA >70 Ų, LogP <1.0) . This compound is particularly suited for VHL-recruiting PROTACs, where the linker's contribution to permeability has been systematically validated [1].

Stepwise Conjugation Strategy Using Orthogonal Benzylic Alcohol and Protected Ethyl Ester Handles

For PROTAC assembly protocols requiring sequential derivatization—first attaching the target protein ligand (warhead) via the benzylic alcohol, followed by ester hydrolysis or direct aminolysis to conjugate the E3 ligase ligand—this compound eliminates one protection/deprotection step compared to the free carboxylic acid analog (CAS 56703-34-5) [2]. The single hydrogen bond donor (vs. two for the acid) and lower TPSA (46.53 vs. 57.5 Ų) facilitate intermediate extraction and chromatographic purification, improving overall synthetic throughput [3].

Linker Length SAR Studies Comparing 3-Carbon (Propanoate) vs. 2-Carbon (Acetate) Spacers

In systematic linker structure–activity relationship (SAR) campaigns, Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate provides a defined 3-carbon spacer between the phenyl ring and ester functionality, which can be directly compared against the 2-carbon spacer regioisomer ethyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 118618-33-0). This one-methylene difference (~1.2–1.5 Å) has been shown in PROTAC literature to alter degradation DC₅₀ values by >10-fold and Dmax by 30–80%, making these matched molecular pair compounds ideal for probing linker length effects on ternary complex geometry [4].

Multi-Vendor Sourcing for Scale-Up from Milligram Screening to Gram-Scale PROTAC Production

The compound's availability across multiple international vendors at purity grades from 95% to 99%, with batch-specific QC documentation (NMR, HPLC, GC) [3][5], supports a seamless transition from initial milligram-scale PROTAC screening (where highest purity may not be critical) to gram-scale production of lead degraders (where impurity profiles must be strictly controlled). This multi-vendor sourcing redundancy mitigates single-supplier supply chain risk, a practical consideration for industrial PROTAC development programs.

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